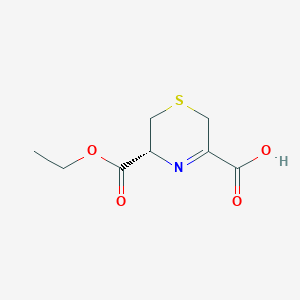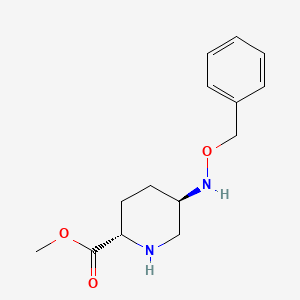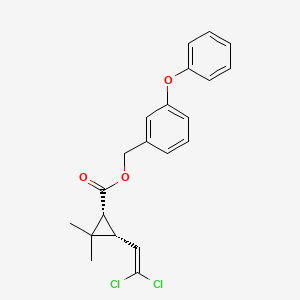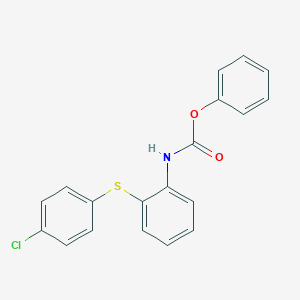
2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate is a derivative of glucose, specifically modified to include acetylamino and oxime groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate typically involves multiple steps:
Acetylation: The glucose molecule undergoes acetylation to introduce acetyl groups at the 3, 4, and 6 positions.
Amination: An amination reaction introduces the acetylamino group at the 2 position.
Oximation: The oxime group is introduced at the 1 position through a reaction with hydroxylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the oxime group.
Reduction: Reduction reactions may target the oxime or acetylamino groups.
Substitution: Substitution reactions can occur at various positions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitroso derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. The acetylamino and oxime groups can interact with enzymes, receptors, or other proteins, potentially altering their activity or function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-deoxy-D-glucose: Lacks the acetyl and oxime groups.
N-Acetylglucosamine: Similar structure but lacks the oxime group.
Glucosamine: A simpler derivative of glucose.
Uniqueness
2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate is unique due to the combination of acetylamino and oxime groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
908353-02-6 |
|---|---|
Molecular Formula |
C₁₄H₂₂N₂O₉ |
Molecular Weight |
362.33 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)
